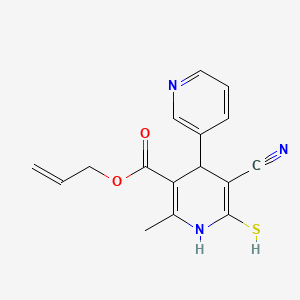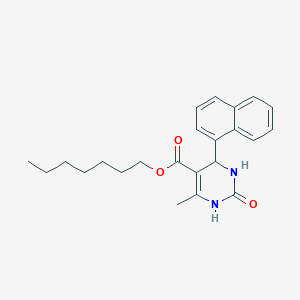![molecular formula C12H11NO3S2 B11672559 5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672559.png)
5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene moiety that enhances its chemical reactivity.
准备方法
合成路线和反应条件
5-[(3,5-二甲氧基苯基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及3,5-二甲氧基苯甲醛与硫代氨基脲的缩合,然后进行环化。该反应通常在酸性催化剂(如盐酸或乙酸)存在下于回流条件下进行。然后通过从合适的溶剂(如乙醇或甲醇)中重结晶来纯化产物 .
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以最大限度地提高产量和纯度,以及实施连续流动工艺以提高效率和可扩展性。
化学反应分析
反应类型
5-[(3,5-二甲氧基苯基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 噻唑烷酮环可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原形成噻唑烷。
取代: 苯环上的甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用诸如氢化铝锂或硼氢化钠等还原剂。
取代: 甲醇钠或叔丁醇钾等试剂可用于亲核芳香取代。
主要形成的产物
氧化: 亚砜和砜。
还原: 噻唑烷。
取代: 取决于所用亲核试剂的各种取代苯基衍生物。
科学研究应用
5-[(3,5-二甲氧基苯基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮在科学研究中具有多种应用:
化学: 用作有机合成中的构建单元,用于制备更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其与生物靶标相互作用的能力而被探索为潜在的治疗剂。
作用机制
5-[(3,5-二甲氧基苯基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。例如,它可以通过与活性位点形成共价键来抑制某些酶,从而阻止底物进入。确切的途径和靶标取决于具体的生物学背景和化合物上存在的官能团 .
相似化合物的比较
类似化合物
噻唑类: 具有噻唑环的化合物,如硫胺素(维生素 B1),具有多种生物活性。
噻唑烷类: 噻唑烷酮的还原形式,也具有生物活性。
噁唑类: 类似的杂环化合物,其中硫原子被氧原子取代。
独特性
5-[(3,5-二甲氧基苯基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮的独特性在于苯环上同时存在甲氧基和噻唑烷酮环上的硫代基。这种官能团的组合赋予了独特的化学反应性和生物活性,使其成为各种应用的宝贵化合物 .
属性
分子式 |
C12H11NO3S2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5+ |
InChI 键 |
DGXJIOAPRQOTFP-BJMVGYQFSA-N |
手性 SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B11672501.png)
![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672507.png)

![11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672535.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)

![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672572.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11672573.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672574.png)
